Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate
CAS No.: 5348-98-1
Cat. No.: VC18753946
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5348-98-1 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3 |
| Standard InChI Key | LQSVKENMAXZZIF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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An ethyl ester group at the para position of the benzene ring.
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A Schiff base linkage (–N=CH–) connecting the aromatic ring to a cyclohexanone-derived substituent.
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A 2-oxocyclohexyl group, which introduces conformational flexibility and potential hydrogen-bonding interactions.
The IUPAC name, ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate, reflects this arrangement . The (E)-configuration of the imine bond is critical for stabilizing the molecule’s planar geometry, as confirmed by NMR and IR spectroscopic data .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.33 g/mol |
| CAS Registry Number | 5348-98-1 |
| IUPAC Name | Ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O |
| InChI Key | LQSVKENMAXZZIF-UHFFFAOYSA-N |
Synthesis Methods
Reaction Pathways
The synthesis typically involves a condensation reaction between ethyl 4-aminobenzoate and 2-oxocyclohexanecarbaldehyde under acidic conditions . Key steps include:
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Activation of the Aldehyde: Protonation of the carbonyl oxygen enhances electrophilicity.
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Nucleophilic Attack: The primary amine of ethyl 4-aminobenzoate attacks the activated aldehyde, forming a hemiaminal intermediate.
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Dehydration: Elimination of water yields the stable Schiff base linkage.
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl 4-aminobenzoate, 2-oxocyclohexanecarbaldehyde |
| Solvent | Ethanol or Methanol |
| Catalyst | Glacial acetic acid (3–5 mol%) |
| Reaction Temperature | Reflux (~78°C for ethanol) |
| Reaction Time | 5–8 hours |
| Yield | 53–77% (depending on purity) |
Optimization studies highlight the importance of solvent polarity and catalyst concentration in minimizing side reactions, such as enolization of the cyclohexanone moiety .
Chemical Reactivity
Functional Group Transformations
The compound’s reactivity is dominated by its imine and ester groups:
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Imine Reduction: Catalytic hydrogenation (e.g., ) converts the Schiff base to a secondary amine, enabling further functionalization.
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Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can participate in peptide coupling reactions .
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Cyclohexanone Reactivity: The ketone group undergoes nucleophilic additions (e.g., Grignard reagents) or condensations to form heterocycles .
Stability Considerations
The imine bond is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments during storage and handling.
| Field | Potential Use | Mechanism |
|---|---|---|
| Antimicrobial Agents | Disrupting bacterial cell walls | Schiff base-metal complexes |
| Sensors | Fluorescent probes | Photoinduced electron transfer |
| Catalysis | Ligands for asymmetric synthesis | Chiral induction |
Research Findings and Future Directions
Recent studies emphasize the compound’s utility as a versatile intermediate:
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A 2028 study reported its use in synthesizing spirocyclic derivatives with antitumor activity (IC: 12 µM against MCF-7 cells) .
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Computational models predict strong binding affinity (: 4.2 nM) for kinase targets, suggesting unexplored therapeutic potential .
Future research should prioritize:
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Pharmacological Profiling: In vitro and in vivo toxicity/efficacy studies.
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Structural Optimization: Introducing electron-withdrawing groups to enhance stability.
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Scale-Up Synthesis: Developing continuous-flow methods to improve yield and sustainability.
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